2,2,2-Trifluoro-1-(2-methyl-4-propoxyphenyl)ethanone
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Overview
Description
2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of trifluoromethyl and acetophenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) oxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenones.
Scientific Research Applications
2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated polymers and other complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to specific molecular targets, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 4’-Methyl-2,2,2-trifluoroacetophenone
- 4’-Bromo-2,2,2-trifluoroacetophenone
Comparison: 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both a methyl and a propoxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-4-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-3-6-17-9-4-5-10(8(2)7-9)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDMLSKJBIURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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